Cas no 2097910-19-3 (methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate)

Methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate is a synthetic organic compound featuring a benzofuran-pyrrolidine core linked to a sulfonylbenzoate ester moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The sulfonyl group enhances stability and reactivity, while the benzofuran and pyrrolidine motifs contribute to potential bioactivity. The ester functionality allows for further derivatization, facilitating its use as an intermediate in drug discovery. Its well-defined molecular architecture ensures reproducibility in synthetic applications. This compound is particularly suited for studies targeting enzyme inhibition or receptor modulation due to its structural complexity and functional group diversity.
methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate structure
2097910-19-3 structure
Product name:methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate
CAS No:2097910-19-3
MF:C20H21NO5S
MW:387.449444532394
CID:6394652
PubChem ID:126851265

methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate
    • AKOS032467273
    • 2097910-19-3
    • methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylbenzoate
    • methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
    • F6553-1149
    • Inchi: 1S/C20H21NO5S/c1-25-20(22)14-2-5-18(6-3-14)27(23,24)21-10-8-17(13-21)15-4-7-19-16(12-15)9-11-26-19/h2-7,12,17H,8-11,13H2,1H3
    • InChI Key: KLADHEOHXLQZQT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(=O)OC)=CC=1)(N1CCC(C2C=CC3=C(CCO3)C=2)C1)(=O)=O

Computed Properties

  • Exact Mass: 387.11404394g/mol
  • Monoisotopic Mass: 387.11404394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.3Ų
  • XLogP3: 2.8

methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6553-1149-1mg
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
2097910-19-3
1mg
$54.0 2023-09-08
Life Chemicals
F6553-1149-25mg
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
2097910-19-3
25mg
$109.0 2023-09-08
Life Chemicals
F6553-1149-50mg
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
2097910-19-3
50mg
$160.0 2023-09-08
Life Chemicals
F6553-1149-10μmol
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
2097910-19-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6553-1149-10mg
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
2097910-19-3
10mg
$79.0 2023-09-08
Life Chemicals
F6553-1149-3mg
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
2097910-19-3
3mg
$63.0 2023-09-08
Life Chemicals
F6553-1149-15mg
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
2097910-19-3
15mg
$89.0 2023-09-08
Life Chemicals
F6553-1149-2μmol
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
2097910-19-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6553-1149-20μmol
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
2097910-19-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6553-1149-2mg
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
2097910-19-3
2mg
$59.0 2023-09-08

Additional information on methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate

Introduction to Methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate (CAS No. 2097910-19-3)

Methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate, a compound with the CAS number 2097910-19-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate makes it a subject of intense research, particularly in the development of novel drug candidates.

The core structure of this compound features a benzoate moiety linked to a sulfonyl group, which is further connected to a pyrrolidine ring. The pyrrolidine ring is substituted with a 2,3-dihydro-1-benzofuran moiety, adding to the molecule's complexity and its potential for diverse biological interactions. This unique arrangement of functional groups has been strategically designed to target specific biological pathways, making it a promising candidate for further investigation.

In recent years, there has been growing interest in the development of molecules that can modulate neurotransmitter systems. The presence of the benzofuran and pyrrolidine scaffolds in methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate suggests potential activity in this area. Specifically, the benzofuran moiety is known to exhibit properties that could be beneficial in the treatment of neurological disorders. The pyrrolidine ring, on the other hand, is often found in compounds that interact with central nervous system receptors.

Current research indicates that compounds with similar structural features to methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate may have therapeutic effects on conditions such as depression, anxiety, and cognitive disorders. The sulfonyl group is particularly noteworthy as it can enhance binding affinity to certain receptors while maintaining selectivity. This balance is crucial for developing drugs that are effective yet have minimal side effects.

The synthesis of methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate involves multiple steps that require precise control over reaction conditions. The introduction of the benzofuran moiety into the pyrrolidine ring is a critical step that demands careful optimization. Advances in synthetic methodologies have enabled chemists to achieve higher yields and purities, making it feasible to conduct extensive biological evaluations.

In vitro studies have begun to reveal the pharmacological profile of methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate. Initial findings suggest that it interacts with several key neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are promising for developing treatments targeting mood disorders and cognitive function. Additionally, the compound shows potential as an antagonist for certain receptors, which could be beneficial in managing symptoms associated with neurological conditions.

The benzoate group in the molecule contributes to its solubility and bioavailability, factors that are essential for any drug candidate. By optimizing the placement and type of functional groups, researchers aim to enhance these properties while maintaining efficacy. Computational modeling and molecular dynamics simulations have been instrumental in understanding how methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-y lsulfonyl}benzoate interacts with biological targets at the molecular level.

One of the most exciting aspects of this compound is its potential for further derivatization. By modifying specific functional groups or introducing new ones, scientists can generate libraries of analogs with tailored properties. This approach allows for rapid screening and identification of lead compounds that can be optimized for clinical use. The flexibility offered by the core structure of methyl 4-{3-(2,3-dihydro -1-benzofuran -5 -yl)pyrrolidin -1 -ylsulfonyl}benzoate makes it an invaluable tool in drug discovery.

The development of novel pharmaceuticals is often hampered by challenges such as poor bioavailability and off-target effects. However, compounds like methyl 4-{3-(2 ,3 -dihydro -1 -benzofuran -5 -y l )py r rol idin -1 -y lsul fon y l}benzoate offer a ray of hope by addressing these issues through innovative design. The combination of structural complexity and functional diversity allows for precise targeting of biological pathways while minimizing unwanted interactions.

Ongoing clinical trials are exploring the efficacy and safety of molecules with similar structures to determine their suitability for human use. While results from these trials are still pending for methyl 4-{3-(2 ,3 -dihydro -1 -benzofuran -5 -y l )py r rol idin -1 -y lsul fon y l}benzoate, preliminary data from related compounds suggests promising outcomes. These findings bolster confidence in the potential therapeutic applications of this class of molecules.

In conclusion, Methyl 4-{3-(2 ,3 -dihydro -1 -benzofuran -5 -y l )py r rol idin -1 -y lsul fon y l}benzoate (CAS No. 2097910 .19 .3) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas . Its unique structure , combined with promising preclinical results , makes it a compelling candidate for further investigation . As research continues , we can expect more insights into its pharmacological properties and its role in future drug development efforts .

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.